
N-Acetylserine
Overview
Description
N-Acetylserine (NAS), chemically known as (2R)-2-acetamido-3-hydroxypropanoic acid, is an N-acetylated derivative of the amino acid L-serine. Its molecular formula is C₅H₉NO₄ (molecular weight: 147.13 g/mol), and it features an acetyl group attached to the α-amino group of serine, along with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups . NAS is biosynthesized via the acetylation of serine or through the spontaneous isomerization of O-acetylserine (OAS), a key intermediate in bacterial cysteine biosynthesis .
NAS plays critical roles in microbial metabolism and human pathophysiology. In Salmonella typhimurium and Escherichia coli, NAS acts as the inducer of the cysteine regulon by binding to the transcriptional regulator CysB, activating genes involved in sulfur assimilation and cysteine synthesis . In humans, NAS is a uremic toxin; elevated levels are linked to kidney dysfunction, cardiovascular disease, and COVID-19 mortality .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-Serine can be synthesized through various methods. One common method involves the esterification of serine using methanol or ethyl alcohol, followed by chlorination through sulfoxide chloride, and subsequent acylation . The acylated product is then recrystallized to obtain N-acetyl-Serine. This method is efficient, with high reaction yields and minimal by-products .
Industrial Production Methods
In industrial settings, N-Acetyl-Serine can be produced through the enzymatic action of N-acetyltransferases, which catalyze the transfer of an acetyl group to serine . This method is advantageous due to its specificity and efficiency in producing high-purity N-Acetyl-Serine.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-Serine undergoes various chemical reactions, including:
Oxidation: N-Acetyl-Serine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert N-Acetyl-Serine into its reduced forms.
Substitution: N-Acetyl-Serine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-Serine can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biochemical Research
Protein Modification
N-Acetylserine plays a significant role in protein modification, particularly through N-terminal acetylation. This process is crucial for the stability and function of proteins in eukaryotic cells. Studies indicate that approximately 85% of human proteins undergo N-terminal acetylation, which is mediated by specific N-acetyltransferases. These enzymes are essential for maintaining protein integrity and regulating cellular processes .
Metabolomics
In metabolomic studies, this compound has been identified as a significant metabolite associated with muscle preservation during recovery from conditions such as aneurysmal subarachnoid hemorrhage. In the INSPIRE trial, elevated levels of this compound correlated with improved muscle volume in patients receiving high-protein diets combined with neuromuscular electrical stimulation . This highlights its potential as a biomarker for muscle health and recovery.
Clinical Applications
Chronic Kidney Disease
Recent research has identified this compound as a potential marker for kidney tubular function in chronic kidney disease (CKD) progression. Its levels were significantly associated with renal function indicators, suggesting its utility in monitoring kidney health . This application could lead to better management strategies for patients with CKD.
Neuroprotective Effects
this compound has shown promise in neuroprotection and cognitive enhancement. It is being investigated for its potential to mitigate neurodegenerative diseases by supporting neuronal health and function. The compound's role in modulating neurotransmitter systems may contribute to its neuroprotective effects, although further studies are needed to establish definitive therapeutic protocols.
Toxicology and Safety
Toxicological assessments have demonstrated that this compound does not pose significant risks regarding mutagenicity or genotoxicity. Studies conducted on Sprague-Dawley rats revealed no adverse effects following acute or repeated dietary exposure to NAS at various dosages. The no-observed-adverse-effect-level (NOAEL) was determined to be approximately 839.7 mg/kg/day for males and 893.6 mg/kg/day for females . This safety profile supports its use in dietary supplements and therapeutic formulations.
Industrial Applications
This compound is also utilized in industrial settings as a biochemical intermediate. Its properties make it suitable for various applications in the synthesis of pharmaceuticals and other chemical products . The compound's stability and reactivity can enhance production processes in biochemistry-related industries.
Data Table: Summary of Applications
Mechanism of Action
N-Acetyl-Serine exerts its effects through various molecular targets and pathways. It is involved in the acetylation of proteins, which can affect their stability and function . The acetylation process is catalyzed by N-acetyltransferases, which transfer an acetyl group to the amino acid . This modification can influence protein-protein interactions, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
N-Acetylserine is structurally and functionally distinct from related acetylated amino acids, thiol-containing analogs, and metabolic intermediates. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Research Findings
Antibiofilm Activity :
- NAS retains biofilm-disrupting activity comparable to NAC despite lacking a thiol group. This is attributed to its acetyl and carboxylic acid groups , which are critical for binding to biofilm matrices .
- In contrast, cysteine and NACA (which lack these groups) show minimal antibiofilm effects .
Structural studies reveal NAS binds to a hydrophobic pocket in CysB, inducing conformational changes that enhance DNA binding at target promoters .
Metabolic Biomarker Potential: Elevated NAS levels in ICU patients correlate with multi-organ dysfunction and mortality in COVID-19, likely due to impaired renal clearance and oxidative stress . NAS is also linked to chronic kidney disease progression, distinguishing it from other acetylated amino acids like N-acetylglutamine .
Table 2: Comparative Metabolic and Clinical Roles
Biological Activity
N-Acetylserine (NAS) is a derivative of the amino acid L-serine, classified as an N-acyl-alpha amino acid. This compound has garnered attention due to its various biological activities and potential therapeutic implications. This article explores the biological activity of this compound, including its role in metabolic processes, implications in chronic kidney disease (CKD), and its potential as a biomarker.
Overview of this compound
This compound is synthesized from L-serine and acetyl-CoA via the action of N-acetyltransferases. It serves as a substrate for various metabolic pathways and is involved in protein acetylation, which is crucial for protein stability and function. Approximately 85% of human proteins undergo N-terminal acetylation, highlighting the significance of this modification in cellular processes .
Metabolic Role and Mechanism
This compound plays a vital role in the biosynthesis of cysteine. It acts as an intermediate in the cysteine biosynthetic pathway, where it can influence the activity of key enzymes such as CysE and CysK. These enzymes are critical for regulating sulfur metabolism in bacteria and may serve as targets for antimicrobial therapies . The inhibition of these enzymes can lead to altered redox states within cells, enhancing susceptibility to oxidative stress .
Implications in Chronic Kidney Disease
Recent studies have identified this compound as a potential biomarker for kidney function. Elevated levels of this compound have been associated with CKD progression, particularly in patients with type 1 diabetes . Research indicates that this compound levels may reflect impaired proximal tubular function, suggesting a role in kidney health assessment beyond traditional measures like estimated glomerular filtration rate (eGFR) .
Case Studies
- Chronic Kidney Disease Progression : A study involving 158 individuals with type 1 diabetes found that elevated urinary levels of this compound correlated with progression to end-stage renal disease (ESRD). In another cohort of 246 children with CKD stage 1 or 2, similar associations were observed, indicating that this compound may serve as an important marker for monitoring kidney health .
- Acy1 Deficiency : In experiments with Acy1 knockout mice, researchers noted significantly higher blood levels of this compound following adenine-induced kidney injury compared to wild-type littermates. This suggests that this compound may play a role in nephrotoxicity or could serve as a surrogate marker for other harmful substrates .
Table: Summary of Biological Activities and Implications
Q & A
Basic Research Questions
Q. How does N-acetylserine regulate CysB transcriptional activity in Salmonella typhimurium?
this compound acts as an inducer by binding to the CysB apoprotein, promoting its activation of target promoters (e.g., cysJIH, cysK) while repressing others (e.g., cysB). DNase I footprinting experiments demonstrate that CysB protects extended DNA regions upstream of promoters, with binding stoichiometry dependent on this compound concentration. For example, 10 μM this compound enhances CysB binding at the cysJIH promoter, while sulfide antagonizes this effect under sulfur-replete conditions .
Q. What experimental designs are optimal for studying this compound's dose-dependent effects on gene transcription?
Use in vitro transcription assays with varying CysB (0–10 μg/mL) and this compound (0–10 μM) concentrations. Monitor promoter activity via gel shift assays (EMSA) or reporter gene systems. For example, Lynch et al. (1994) quantified transcription activation by analyzing radiolabeled RNA products, revealing maximal cysJIH induction at 5 μM this compound .
Q. How can researchers distinguish this compound from its precursor, O-acetylserine, in metabolic studies?
Employ LC-APCI-MS (liquid chromatography-atmospheric pressure chemical ionization mass spectrometry) to differentiate this compound from O-acetylserine based on unique protonated molecular ions. This method avoids cross-reactivity and enables precise quantification in biological samples .
Advanced Research Questions
Q. What structural features of CysB enable selective binding to this compound?
X-ray crystallography of the CysB-N-acetylserine complex reveals a binding pocket lined by Thr100, Gln103, Trp166, Tyr197, and Met246. The ligand’s acetyl group forms hydrogen bonds with Thr100 and Gln103, while its serine moiety interacts with Glu150 and Thr147. Mutagenesis studies confirm that substitutions (e.g., T149M, W166R) disrupt inducer binding, leading to constitutive CysB activity .
Q. How do mutations in CysB alter its response to this compound?
Constitutive mutants (e.g., Y164N, A227D) stabilize the active CysB conformation independent of inducer binding. Non-inducible mutants (e.g., A244V, A247E) sterically hinder ligand binding. For example, A244V introduces a valine side chain that clashes with the acetyl moiety, reducing this compound affinity .
Q. What methodologies resolve contradictions in this compound’s role across different promoters?
Comparative footprinting and transcriptional profiling under varying sulfur conditions can clarify context-dependent effects. For instance, this compound activates cysJIH but represses cysB by reducing CysB binding at the latter promoter. Use quantitative RT-PCR and ChIP-seq to map promoter occupancy dynamics .
Q. How does this compound accumulation impact cysteine biosynthesis in engineered E. coli strains?
Metabolomic analysis (e.g., LC-MS) of E. coli fed-batch cultures reveals that excess this compound correlates with ydeD-mediated export of O-acetylserine, diverting substrates from cysteine synthesis. Knockout of ydeD improves intracellular O-acetylserine retention and cysteine yields .
Q. Methodological Guidance
Q. What techniques validate this compound-induced conformational changes in CysB?
- Fluorescence spectroscopy : Monitor Trp166 quenching upon this compound binding, as the indole ring proximity to the ligand alters fluorescence .
- SAXS (small-angle X-ray scattering) : Compare CysB’s solution structure with/without inducer to assess DNA-binding domain rearrangements .
Q. How to analyze this compound’s role in sulfur assimilation using time-course experiments?
Measure intracellular this compound and O-acetylserine levels via LC-MS at 0, 2, 4, and 8 days post-sulfur deprivation. Correlate metabolite concentrations with cys gene expression (e.g., qPCR) and cysteine output. Note that this compound accumulation precedes transcriptional activation of sulfur uptake genes .
Q. What statistical approaches address variability in this compound-dependent transcriptional assays?
Use dose-response curves with nonlinear regression (e.g., Hill equation) to calculate EC50 values. Include technical replicates and normalize data to internal controls (e.g., constitutive promoters). For gel-based assays, quantify band intensities with software like ImageJ, applying background subtraction and outlier tests .
Properties
IUPAC Name |
(2S)-2-acetamido-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIHLJJYMXLCOY-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167615 | |
Record name | N-Acetylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16354-58-8 | |
Record name | Acetylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02340 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Acetylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.6 °C | |
Record name | N-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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